Diethyl 2,5-Dioxahexanedioate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxycarbonyloxyethyl ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-3-11-7(9)13-5-6-14-8(10)12-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNUAGYBVSQRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCCOC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524630 | |
| Record name | Ethane-1,2-diyl diethyl biscarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35466-87-6 | |
| Record name | Ethane-1,2-diyl diethyl biscarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diethyl 2,5 Dioxahexanedioate
Chemical Modification Routes to Diethyl 2,5-Dioxahexanedioate
Derivatization from Simpler Dicarboxylic Acid Precursors
The most direct synthetic route to this compound is the derivatization of diglycolic acid (2,2′-Oxydiacetic acid). google.comwikipedia.org Diglycolic acid itself is a simpler dicarboxylic acid precursor that can be synthesized through various oxidation methods.
One established method for producing diglycolic acid is the oxidation of diethylene glycol. Using concentrated nitric acid in the presence of a vanadium(V)oxide catalyst can yield 58-60% of diglycolic acid. wikipedia.org More advanced, multi-stage processes involving nitric acid oxidation at controlled temperatures (e.g., 70 °C) with crystallization and recycling of mother liquors can elevate the final product yield to as high as 99%. wikipedia.org Alternatively, greener methods using air or oxygen for oxidation over a platinum-based catalyst can achieve yields of around 90%. wikipedia.org
Once the diglycolic acid precursor is obtained, it is esterified with ethanol (B145695). google.com Standard esterification techniques involve reacting the dicarboxylic acid with a slight excess of ethanol to drive the reaction towards completion. google.com The reaction is an equilibrium process where water is formed as a by-product; its efficient removal is key to obtaining a high yield of the diethyl ester. google.comacs.org
A general representation of this two-step process is:
Oxidation: Diethylene Glycol → Diglycolic Acid
Esterification: Diglycolic Acid + 2 Ethanol ⇌ this compound + 2 H₂O
Controlled Reaction Conditions for High-Yield Synthesis
Achieving a high yield of this compound requires precise control over reaction conditions. Key parameters include the choice of catalyst, temperature management, and the continuous removal of water. google.comacs.org
Catalysis: The esterification is typically catalyzed by a small amount of a strong mineral acid, such as sulfuric acid or hydrochloric acid. google.com Alternatively, sulfonic acids like benzenesulfonic acid or toluenesulfonic acid are effective catalysts. acs.org For analogous esterification reactions, solid acid catalysts, including certain zeolites and ion-exchange resins (e.g., Amberlyst 70), have been investigated to facilitate easier separation and potential for catalyst recycling. rsc.org
Water Removal: To shift the reaction equilibrium towards the product side, the water formed during esterification must be removed. A common laboratory and industrial technique is azeotropic distillation. acs.org The reaction is conducted in a solvent like toluene (B28343) or benzene, which forms a low-boiling azeotrope with water. acs.org By refluxing the mixture through a Dean-Stark apparatus, the water is trapped and separated, while the solvent is returned to the reaction vessel, thereby driving the reaction to completion. acs.org
Reaction Time and Temperature: The reaction is typically heated to the reflux temperature of the solvent used. google.comacs.org With efficient water removal, the esterification can be completed in as little as 30 minutes to two hours. acs.org After the reaction is complete, the solution containing the ester is washed with a mild base, such as a sodium bicarbonate solution, to neutralize the acid catalyst, and then with water before the final product is purified by vacuum distillation. acs.org
The table below summarizes typical conditions for the synthesis.
| Parameter | Condition | Purpose | Source |
| Precursor | Diglycolic Acid | The dicarboxylic acid backbone. | google.comwikipedia.org |
| Reagent | Ethanol (slight excess) | Provides the ethyl groups for the ester. | google.com |
| Catalyst | Sulfuric Acid, HCl, or Toluenesulfonic Acid | To increase the rate of reaction. | google.comacs.org |
| Solvent | Toluene or Benzene | To facilitate azeotropic removal of water. | acs.org |
| Apparatus | Reflux condenser with Dean-Stark trap | To continuously remove water by-product. | acs.org |
| Temperature | Reflux | To maintain reaction rate and enable azeotropic distillation. | google.comacs.org |
| Reaction Time | 0.5 - 2 hours | Typical duration for completion with efficient water removal. | acs.org |
| Workup | Wash with NaHCO₃ solution, then water | To neutralize and remove the acid catalyst. | acs.org |
| Purification | Vacuum Distillation | To isolate the pure this compound. | acs.org |
Chemical Reactivity and Mechanistic Investigations of Diethyl 2,5 Dioxahexanedioate
Hydrolytic Behavior and Degradation Mechanisms
The ester linkages in diethyl 2,5-dioxahexanedioate are susceptible to hydrolysis under both acidic and basic conditions. This process leads to the degradation of the molecule, ultimately yielding 2,5-dioxahexanedioic acid, which can further decompose into ethylene (B1197577) glycol and carbon dioxide, along with ethanol (B145695). The stability and degradation pathways are significantly influenced by the pH of the environment.
Acid-Catalyzed Hydrolysis Kinetics
Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of a carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction proceeds via a mechanism analogous to the acid-catalyzed hydrolysis of simple esters.
Table 1: General Conditions for Acid-Catalyzed Hydrolysis of Carbonate Esters
| Catalyst/Condition | Reactant Example | Products | Observations |
| Strong Acids (e.g., H₂SO₄, HBr/AcOH) | Diethyl Carbonate (DEC) | Ethanol, Carbon Dioxide | Vigorous reaction, releases heat. mdpi.com |
| Trifluoroacetic Acid (TFA) | Diethyl 2-(perfluorophenyl)malonate | 2-(perfluorophenyl)acetic acid | Used for cleavage of non-volatile esters via transesterification and subsequent hydrolysis. frontiersin.org |
Base-Mediated Hydrolysis Pathways
Base-mediated hydrolysis of this compound is generally faster and occurs more readily than acid-catalyzed hydrolysis. mdpi.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the electrophilic carbonyl carbons. This process typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. smolecule.com
Transesterification Reactivity with Alcohols
Transesterification is a key reaction of this compound, involving the exchange of its ethoxy groups with another alcohol. This reaction is fundamental for synthesizing different carbonate esters or for producing polymers and is typically catalyzed by either an acid or a base. smolecule.com
Mechanistic Insights into Alcoholysis
The mechanism of alcoholysis (transesterification with an alcohol) is parallel to that of hydrolysis.
Base-Catalyzed Mechanism : In the presence of a base, the alcohol is deprotonated to form a more potent nucleophile, the alkoxide ion. This alkoxide then attacks the carbonyl carbon of the dicarbonate (B1257347) in a nucleophilic acyl substitution reaction. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of an ethoxide ion to yield the new carbonate ester. This is generally the more common and efficient method for transesterification. asianpubs.org
Acid-Catalyzed Mechanism : Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonate group toward nucleophilic attack by a neutral alcohol molecule. The subsequent steps involve proton transfers and the elimination of an ethanol molecule to yield the transesterified product.
Theoretical studies on the transesterification of diethyl carbonate with methanol (B129727) suggest the reaction proceeds via a tetrahedral intermediate, with the catalyst playing a crucial role in lowering the activation energy barrier. rsc.org
Factors Influencing Transesterification Rates
Several factors significantly influence the rate and equilibrium of the transesterification of dialkyl carbonates.
Structure of the Alkyl Group : The reactivity of dialkyl dicarbonates in transesterification is influenced by steric effects. For instance, Dimethyl 2,5-dioxahexanedioate is reported to be more reactive than its diethyl counterpart due to the smaller size of the methyl groups compared to the ethyl groups. rsc.org
Catalyst : The choice of catalyst is critical. Base catalysts, both homogeneous (e.g., sodium methoxide, potassium carbonate) and heterogeneous (e.g., supported alkali metals, metal oxides), are widely used and generally more effective than acid catalysts. acs.orgacs.org The basicity of the catalyst is a key parameter; for solid catalysts, a certain threshold of alkali strength is required for effective catalysis. mdpi.com
Temperature : Increasing the reaction temperature generally increases the reaction rate. However, as transesterification is often an equilibrium-limited reaction, higher temperatures might not always lead to higher yields, and an optimal temperature is often sought. econstor.eursc.org
Reactant Molar Ratio : Using an excess of the reacting alcohol can shift the equilibrium towards the products, increasing the yield of the desired ester. rsc.org The selectivity towards a singly or doubly transesterified product can also be controlled by adjusting the molar ratio of the reactants. rsc.org
Table 2: Influence of Catalysts on Transesterification of Dimethyl Carbonate (DMC) with Ethanol (Model System)
| Catalyst | Support | DMC Conversion (%) | Diethyl Carbonate (DEC) Selectivity (%) | Reaction Conditions | Reference |
| KATriz | Al₂O₃ | 88 | 91 | 80 °C, Ethanol/DMC = 10:1 | rsc.orgrsc.org |
| K₂CO₃ | γ-Al₂O₃ | 99.2 | 88.0 | 140 °C, Ethanol/DMC = 20:1 | acs.org |
| KF | Al₂O₃ | 96 | 61.6 | 80 °C, Ethanol/DMC = 4:1, 4h | acs.org |
| Mg-Al-Zn Oxide | None | High | High | - | mdpi.com |
| Yttrium Triflate | None (Homogeneous) | 89.2 | 85.1 | 76-80 °C, Ethanol/DMC = 6:1, 7h | acs.org |
Condensation Reactions with Nucleophilic Species
The electrophilic nature of the carbonyl carbons in this compound allows it to undergo condensation reactions with a variety of nucleophiles beyond water and alcohols, such as amines, thiols, and carbanions. google.comsmolecule.com The reaction pathway and products are often dictated by the nature of the nucleophile and the reaction conditions, as explained by the Hard-Soft Acid-Base (HSAB) theory. core.ac.uk The carbonyl carbon is a "hard" electrophilic center, while the ethyl group's α-carbon is a "softer" center.
Reaction with Amines : In the absence of a base, amines can react with dialkyl carbonates to give a mixture of alkylation and carboxylation products. unive.it However, in the presence of a base, the reaction is directed towards nucleophilic attack at the carbonyl carbon (a hard-hard interaction), leading to the formation of carbamates. unive.itunlp.edu.ar With a bifunctional molecule like this compound, this can lead to the formation of polyurethanes if reacted with diamines.
Reaction with Thiols : Thiols, being "softer" nucleophiles than alcohols, can react with dialkyl carbonates. These reactions can lead to the formation of thiocarbonates. Studies on dimethyl carbonate show that thiols can react readily, even in the absence of a base, to yield S-alkylated products. wuxiapptec.comjmaterenvironsci.com
Reaction with Carboxylic Acids : In the presence of a weak Lewis acid catalyst (e.g., MgCl₂), this compound can react with carboxylic acids. The mechanism is believed to involve the formation of a mixed anhydride (B1165640) intermediate, which can then react with another molecule of the carboxylic acid to form a symmetric anhydride, or react with an alcohol to form an ester. organic-chemistry.org
Reaction with Active Methylene (B1212753) Compounds : Diethyl carbonate can react with compounds containing active methylene groups (e.g., malonic esters, arylacetonitriles) in the presence of a base. This Claisen-type condensation forms a new C-C bond, demonstrating the utility of dialkyl carbonates as carboxylating agents in organic synthesis. unicamp.br
Electrophilic Carbonyl Centers in this compound
The core of this compound's reactivity lies in the electrophilic nature of its two carbonyl carbons. An ester carbonyl group consists of a carbon atom double-bonded to one oxygen atom and single-bonded to another. The high electronegativity of these oxygen atoms pulls electron density away from the central carbon atom. This effect results in a significant partial positive charge (δ+) on the carbonyl carbon, rendering it an electrophile—a center that is attractive to electron-rich species (nucleophiles).
This inherent electrophilicity is the driving force for the compound's participation in nucleophilic substitution reactions. The reactivity of these centers can be influenced by steric hindrance around the carbonyl group and the electronic effects of the rest of the molecule. In this compound, the ether linkages within the backbone may also exert a minor electronic influence on the carbonyl centers.
Product Formation through Nucleophilic Attack
The electrophilic carbonyl centers of this compound are prime targets for attack by a wide range of nucleophiles. These reactions typically proceed via a nucleophilic acyl substitution mechanism, which involves the formation of a tetrahedral intermediate before the expulsion of a leaving group (in this case, an ethoxide ion, CH₃CH₂O⁻). The specific product formed is dependent on the identity of the attacking nucleophile.
Common nucleophilic reactions involving this compound include:
Hydrolysis: In the presence of water, particularly with an acid or base catalyst, the ester groups are hydrolyzed. The nucleophilic water molecule attacks the carbonyl carbon, leading to the cleavage of the ester bond. The final products of this reaction are diglycolic acid (2,5-dioxahexanedioic acid) and ethanol. chem960.com This reaction is significant as it represents a degradation pathway; for instance, ethylene glycol (a related compound) is a known hydrolysis product of ethylene carbonate in certain conditions. osti.gov
Aminolysis: When treated with an amine (a nitrogen-based nucleophile), this compound undergoes aminolysis. The amine attacks the carbonyl center, ultimately displacing the ethoxy group to form an amide. For example, reaction with a primary amine (R-NH₂) would yield the corresponding N,N'-disubstituted-diglycolamide and ethanol. The ammonolysis of related copolymers, for instance, is known to produce diglycolamide. dss.go.th
Transesterification: This reaction occurs when an alcohol acts as the nucleophile. The alcohol attacks the carbonyl carbon, leading to an exchange of the original alkoxy group (ethoxy) with the new one from the attacking alcohol. This process is often catalyzed by an acid or a base. For example, reacting this compound with methanol would result in the formation of dimethyl 2,5-dioxahexanedioate and ethanol. Transesterification reactions are noted as a possible reactivity pathway for this compound. cymitquimica.comuni-ulm.de
The following table provides a summary of product formation through these key nucleophilic attacks.
| Reaction Type | Attacking Nucleophile | Example Reagent | Key Product(s) | Leaving Group |
| Hydrolysis | Water | H₂O (with acid/base catalyst) | Diglycolic acid | Ethanol |
| Aminolysis | Amine | R-NH₂ (Primary Amine) | N,N'-disubstituted-diglycolamide | Ethanol |
| Transesterification | Alcohol | CH₃OH (Methanol) | Dimethyl 2,5-dioxahexanedioate | Ethanol |
Applications of Diethyl 2,5 Dioxahexanedioate in Advanced Organic Synthesis
Utilization as a Reagent and Reaction Solvent
The dual functionality of Diethyl 2,5-dioxahexanedioate underpins its use as both a reactive participant and a controlling medium in chemical reactions. Its ester and ether linkages provide specific sites for interaction and reaction, distinguishing it from simpler carbonate or ether compounds.
Facilitation of Complex Molecular Construction
As a reagent, this compound serves as a precursor for constructing more intricate molecular frameworks. The presence of carbonate groups allows it to engage in fundamental organic reactions such as esterification and transesterification. cymitquimica.com This reactivity has been observed in electrochemical contexts, particularly within the electrolytes of lithium-ion batteries. During battery operation, this compound (DEDOHC) has been identified as a transformation product, sometimes forming as part of oligocarbonate species. acs.orgresearchgate.net This formation, detected through methods like gas chromatography-mass spectrometry (GC-MS), demonstrates its capacity to be incorporated into larger, more complex molecular structures under specific reaction conditions. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Table 1: Identification of this compound in Electrochemical Studies This table summarizes instances where this compound was identified as a product of electrochemical transformations, highlighting its role in forming complex molecules.
| Study Context | Analytical Method | Finding | Reference(s) |
|---|---|---|---|
| K-metal cell electrolyte analysis | GC-EI-MS | Identified as a component of oligocarbonates formed during cell operation. | acs.org |
| Lithium ion battery electrolyte analysis | GC-MS | Detected as a product of electrolyte transformation. | researchgate.netresearchgate.netresearchgate.net |
| High-Temperature Li-Ion Cell Analysis | GC-MS | Identified as a minor product (DEOHC) in aged electrolyte. | researchgate.net |
Enabling Medium for Diverse Organic Transformations
Beyond being a reactant, this compound is utilized as a specialized solvent and additive that can moderate and control reaction pathways. A prominent example is its use as an activity limiting agent (ALA) in Ziegler-Natta catalyst compositions for the polymerization of olefins like propylene. google.com In this system, it is not the primary solvent but a crucial component of the catalyst mixture that helps to control the polymerization activity, particularly at elevated temperatures. google.com This function prevents runaway reactions and improves the properties of the resulting polymer, such as isotacticity. google.com The compound is soluble in common organic solvents, which allows for its effective integration into such non-aqueous reaction systems. cymitquimica.com
Table 2: Role in Ziegler-Natta Catalyst Composition for Olefin Polymerization This table outlines the components of a Ziegler-Natta catalyst system where this compound functions as an Activity Limiting Agent (ALA).
| Component Type | Specific Component(s) | Function | Reference |
|---|---|---|---|
| Procatalyst Component | Solid Ziegler-Natta component (e.g., containing Mg, Ti) | Primary catalyst for polymerization | google.com |
| Co-catalyst Component | Organoaluminum compound (e.g., Triethylaluminum) | Activates the procatalyst | google.com |
| Stereo-selectivity Control Agent (SCA) | Organosilicon compounds | Controls polymer stereochemistry | google.com |
| Activity Limiting Agent (ALA) | This compound | Controls polymerization rate and improves polymer properties | google.com |
Role as a Monomer and Crosslinking Agent in Polymer Science
The bifunctional nature of this compound, with reactive sites at both ends of the molecule, makes it an ideal candidate for use as a monomer and crosslinking agent in the synthesis of polymers. cymitquimica.comgoogle.com
Polymerization Pathways Leading to Polyester (B1180765) Formation
This compound is particularly noted for its application in the synthesis of polycarbonate materials. cymitquimica.com Its two carbonate ester groups can undergo polycondensation reactions with suitable co-monomers, such as diols, to form the characteristic carbonate linkages of the polymer backbone. This reactivity is central to its role as a building block in polymer chemistry. cymitquimica.com Its incorporation into complex polymeric structures has also been observed in studies of electrolyte degradation, where it was identified as a "polymer compound," suggesting its participation in polymerization or oligomerization reactions. researchgate.netresearchgate.net
Development of Biodegradable Polymeric Materials
The development of biodegradable polymers is a significant area of materials science. While direct research focusing exclusively on the biodegradability of polymers synthesized from this compound is not extensively detailed in available literature, related compounds are being explored for this purpose. For instance, research into the synthesis of polycarbonates has detected products that are relevant to the creation of biodegradable materials, indicating a potential application pathway for structurally similar monomers like this compound. uni-ulm.de
This compound as a Versatile Building Block
The varied applications of this compound underscore its identity as a versatile chemical building block. cymitquimica.com Chemical suppliers categorize it among "Organic Building Blocks" and "Carbonyl Compounds," recognizing its fundamental utility in synthesis. cymitquimica.com Its ability to act as a monomer for polycarbonates, a reagent in the formation of complex oligomers, and a controlling agent in catalytic polymerization systems highlights its multifaceted nature. cymitquimica.comacs.orggoogle.com This versatility allows chemists and materials scientists to employ it in a range of applications, from constructing specific molecular architectures to engineering functional polymers.
Table 3: Chemical and Physical Properties of this compound This table provides key property data for this compound.
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 35466-87-6 | cymitquimica.com |
| Molecular Formula | C₈H₁₄O₆ | cymitquimica.com |
| Molecular Weight | 206.19 g/mol | cymitquimica.com |
| Appearance | Colorless to Light yellow clear liquid | cymitquimica.com |
| Purity (GC) | >98.0% | cymitquimica.com |
| Boiling Point | 227 °C | |
| Flash Point | 101 °C | |
| Specific Gravity (20/20) | 1.15 |
Precursor in the Synthesis of Value-Added Fine Chemicals
The reactivity of the carbonate groups in this compound makes it a useful intermediate in the synthesis of more complex molecules. smolecule.com It can undergo reactions such as esterification and transesterification. cymitquimica.commyskinrecipes.com This reactivity allows for the modification of various chemical compounds for industrial applications. myskinrecipes.com
The dimethyl ester counterpart, dimethyl 2,5-dioxahexanedioate, is noted to have higher reactivity in transesterification and polycondensation reactions due to its smaller alkyl groups. This suggests that this compound's reactivity can be modulated by the nature of the alkyl groups. The dual ether and ester functionalities in these types of compounds enhance their reactivity, enabling the formation of complex molecules. smolecule.com
| Precursor | Reaction Type | Potential Product Class | Industrial Relevance |
| This compound | Transesterification | Substituted Esters | Intermediate for specialty chemicals |
| This compound | Polycondensation | Polyesters | Building block for polymers |
Integration into Novel Carbonate-Based Materials
This compound serves as a building block in polymer chemistry, particularly in the synthesis of polycarbonate materials. cymitquimica.commyskinrecipes.com Its bifunctional nature, with two reactive ester groups, allows it to act as a monomer or a crosslinking agent in polymerization reactions. The integration of this compound can impart flexibility and durability to the final polymeric products. myskinrecipes.com
In the realm of material science, its dimethyl analog, dimethyl 2,5-dioxahexanedioate, is utilized in the synthesis of biodegradable polymers. smolecule.com this compound is also used as a plasticizer. cymitquimica.com A recent patent application highlights its use as an activity limiting agent in Ziegler-Natta catalyst compositions for olefin polymerization. google.com
Research has also been conducted on the synthesis of diethyl 2,5-dioxahexane dicarboxylate (DEDOHC) and its characterization as a decomposition product of ethylene (B1197577) carbonate-based electrolytes used in lithium-ion batteries. escholarship.org This indicates its relevance in the field of electronic materials and energy storage. cymitquimica.comchemscene.com
| Application Area | Specific Use | Resulting Material/Effect |
| Polymer Chemistry | Monomer/Crosslinking Agent | Polyesters, Polycarbonates |
| Polymer Chemistry | Plasticizer | Increased flexibility in polymers |
| Catalysis | Activity Limiting Agent | Control of olefin polymerization |
| Electronics | Electrolyte Component/Decomposition Product | Relevant to lithium-ion battery performance |
Diethyl 2,5 Dioxahexanedioate in Electrochemical Systems: Electrolyte Decomposition and Stability
Formation as a Decomposition Product in Battery Electrolytes
Diethyl 2,5-Dioxahexanedioate (DEDD), also referred to as Diethyl 2,5-Dioxahexane Dicarboxylate (DEDOHC), is not a component of pristine battery electrolytes but rather emerges as a result of their degradation during battery operation. nih.govescholarship.orgkaust.edu.sa Its formation is a marker of the chemical instability of common electrolyte formulations, particularly those containing ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC). nih.govescholarship.org Studies have successfully identified DEDOHC on the surface of tin (Sn) and nickel (Ni) electrodes, confirming its role as a tangible byproduct of electrolyte decomposition at the electrode-electrolyte interface. escholarship.orgkaust.edu.sa
In sodium-ion batteries using a 1 M NaPF6 in EC:DEC electrolyte, DEDD has been quantified in the electrolyte after cycling. nih.govresearchgate.net Its concentration was observed to increase significantly after the battery was held at an open circuit potential for 50 hours, indicating that the chemical reactions leading to its formation persist even when the battery is not actively charging or discharging. nih.govresearchgate.net This ongoing generation highlights the compound's relevance to long-term aging and degradation mechanisms.
Oxidative Decomposition Pathways in Carbonate-Based Electrolytes
The formation of dicarbonate (B1257347) species like this compound is often linked to the oxidative decomposition of the electrolyte, a process that predominantly occurs at the surface of the positive electrode (cathode). While direct pathways for DEDD are complex, the mechanism for its close analog, Dimethyl 2,5-Dioxahexanedioate (DMDD), provides a model. DMDD is generated from the oxidative breakdown of electrolytes containing ethylene carbonate (EC) and dimethyl carbonate (DMC). kit.edu This process is driven by the high potentials at the cathode surface, which can initiate the breakdown of solvent molecules. chemrxiv.org The reactive oxygen species released from cathode materials at high states of charge are also known to be a major contributor to electrolyte oxidation, further promoting the formation of such decomposition products. chemrxiv.org
Radical-Mediated Mechanisms in Electrolyte Degradation
Radical-mediated pathways are a cornerstone of electrolyte degradation chemistry. The process can be initiated by the reduction of electrolyte components at the anode, which generates reactive radical intermediates. chemrxiv.org These radicals are pivotal to the subsequent cascade of reactions that form various decomposition products, including those that constitute the SEI. chemrxiv.org For instance, the attack of hydroperoxyl (HO2•) radicals on ether-based solvents has been directly observed, leading to the formation of carbon-centered and oxygen-centered alkyl radicals that are responsible for electrolyte degradation. nih.gov Although not specifying DEDD, these findings illustrate the fundamental role of radicals. The formation of the dimethyl analog of DEDD is explicitly attributed in part to these radical-mediated pathways. Such mechanisms are integral to the transformation of initial solvent molecules into more complex structures like DEDD.
Hydrolysis Under Elevated Temperature Conditions in Electrolytes
The presence of trace amounts of water in a battery is a significant factor in electrolyte degradation, especially at elevated temperatures. nih.govrsc.org Water can react with the electrolyte salt (e.g., LiPF6) and the carbonate solvents. chemrxiv.orgrsc.org The hydrolysis of the salt generates highly reactive species like hydrogen fluoride (B91410) (HF), which can catalyze further decomposition reactions. rsc.org Solvents themselves can also hydrolyze; for example, dimethyl carbonate hydrolyzes to form methanol (B129727) and lithium methyl carbonate. nih.gov This process is accelerated at higher temperatures, which promotes a variety of degradation processes. nih.gov The formation of Dimethyl 2,5-Dioxahexanedioate is known to be facilitated by hydrolysis under these high-temperature conditions, suggesting a similar pathway for its diethyl counterpart, DEDD.
Influence on Solid Electrolyte Interphase (SEI) Formation and Dynamics
The Solid Electrolyte Interphase is a passivation layer formed on the anode surface from the decomposition products of the electrolyte. acs.orgnih.gov Its composition and stability are critical for the battery's performance and cycle life. As a known decomposition product, this compound is directly involved in the complex chemistry of the SEI.
Contribution to Anode Surface Film Composition
The identification of DEDOHC on the surface of electrodes confirms its direct incorporation into the surface films that form during battery operation. escholarship.orgkaust.edu.sa The SEI is fundamentally composed of the organic and inorganic products of electrolyte reduction. nih.gov Therefore, any DEDD formed in the vicinity of the anode is a candidate for contributing to the SEI's structure. Research on its analog, DMDD, shows that it can contribute to the formation of oligomers, which are polymer-like chains that become part of the SEI's matrix. rsc.org This suggests that DEDD can similarly act as a building block for the polymeric components of the anode's protective layer.
Table 1: Identified Electrolyte Decomposition Products and their Role
| Compound Name | Acronym | Role in Electrochemical Systems | Source(s) |
|---|---|---|---|
| This compound | DEDD / DEDOHC | Decomposition product of EC/DEC electrolytes; component of anode surface film; linked to SEI dissolution. | nih.gov, researchgate.net, escholarship.org, kaust.edu.sa |
| Dimethyl 2,5-Dioxahexanedioate | DMDD / DMDOHC | Decomposition product of EC/DMC electrolytes; contributes to oligomer formation in the SEI. | , rsc.org, kit.edu |
| Ethylene Carbonate | EC | Common electrolyte solvent; precursor to decomposition products. | nih.gov, escholarship.org |
| Diethyl Carbonate | DEC | Common electrolyte solvent; precursor to decomposition products. | nih.gov, escholarship.org |
Effects on SEI Dissolution and Re-formation Processes
The SEI is not a static layer; it can undergo dissolution and re-formation throughout the battery's life, a process that consumes active lithium and degrades performance. nih.govresearchgate.net Studies have shown a direct correlation between the dissolution of SEI species and the increase in DEDD concentration in the electrolyte during rest periods (open circuit). nih.govresearchgate.net This finding strongly suggests that DEDD is either a soluble component of the SEI that leaches into the electrolyte or a product formed from the dissolution of other SEI components. This dissolution exposes the fresh anode surface to the electrolyte, triggering further electrolyte decomposition to re-form the protective SEI layer upon subsequent cycling. rsc.org This cycle of dissolution and re-formation contributes significantly to irreversible capacity loss. nih.gov
Table 2: Observed Effects of DEDD in Na-Ion Battery Electrolytes
| Observation | Condition | Implication | Source(s) |
|---|---|---|---|
| Increased DEDD concentration in electrolyte | After a 50-hour open circuit pause | Suggests dissolution of SEI components into the electrolyte or ongoing chemical reactions. | nih.gov, researchgate.net |
| Correlation between DEDD and capacity loss | During cycling after a pause | Links SEI dissolution/re-formation cycles, in which DEDD is implicated, to irreversible performance degradation. | nih.gov, researchgate.net |
Impact on Electrochemical Performance and Cell Longevity
Correlation with Capacity Loss and Irreversible Reactions
The generation of this compound is directly associated with irreversible capacity loss in battery systems, particularly in sodium-ion and lithium-ion batteries. acs.orgnih.govdiva-portal.org This compound is understood to form from the decomposition of common carbonate-based electrolytes, such as those containing ethylene carbonate (EC) and diethyl carbonate (DEC). acs.org The formation process itself is an irreversible reaction that consumes the active solvent molecules, altering the electrolyte's composition and properties. diva-portal.org
Research on sodium-ion batteries has demonstrated that DEDD is a quantifiable decomposition product found in the electrolyte after cycling. nih.govdiva-portal.org Its concentration has been observed to increase significantly during open circuit pauses, suggesting ongoing chemical decomposition of the solid electrolyte interphase (SEI) layer, which dissolves into the electrolyte. nih.govdiva-portal.org This dissolution and subsequent reformation of the SEI consumes charge and active materials, leading directly to capacity fade. diva-portal.org
The extent of this capacity loss is heavily dependent on the specific electrolyte chemistry. Studies comparing different electrolyte systems have quantified the irreversible capacity losses, highlighting that systems where decomposition products like DEDD are formed tend to exhibit greater performance degradation. For instance, in a study comparing nine different electrolyte formulations for sodium-ion batteries, the highest capacity losses were observed in systems based on EC:DEC solvents, where DEDD is a known byproduct. nih.govdiva-portal.orgresearchgate.net The initial irreversible capacity, largely attributed to the formation of the SEI, was also highest in the 1 M NaPF₆ in EC:DEC electrolyte. diva-portal.org
| Electrolyte Salt | Electrolyte Solvent | Absolute Capacity Loss (µAh) | Capacity Loss Rate (µAh·h-1/2) |
|---|---|---|---|
| NaPF₆ | EC:DEC | ~35 | 5.0 |
| NaFSI | EC:DEC | ~28 | 4.2 |
| NaTFSI | EC:DEC | ~25 | 3.8 |
| NaPF₆ | EC:DME | ~20 | 2.0 |
| NaFSI | EC:DME | ~12 | 1.5 |
| NaTFSI | EC:DME | ~10 | 1.3 |
Effects on Electrode Polarization and Cycling Stability
The formation of DEDD and other soluble decomposition products contributes to increased electrode polarization and reduced cycling stability. acs.orgmdpi.com The continuous degradation of the electrolyte and the resulting changes to the SEI lead to a less stable interface between the electrode and the electrolyte. diva-portal.org An unstable SEI cannot effectively prevent further electrolyte decomposition, leading to a vicious cycle of degradation. researchgate.net
Electrolyte systems that are prone to forming DEDD, such as NaPF₆ in EC:DEC, have been shown to have the highest capacity loss rates during storage, indicating a less stable SEI and, by extension, poorer long-term cycling stability. nih.govresearchgate.net Conversely, electrolyte systems like NaTFSI in EC:DME, which exhibit the lowest capacity losses, are considered to form a more dense and stable SEI that limits the formation of soluble decomposition products and thus enhances cycling stability. nih.govdiva-portal.org The suppression of the formation of these electrolyte-soluble decomposition species has been shown to be key to improving the cycling performance and Coulombic efficiency of cells. acs.org
Analytical Methodologies for Identification and Quantification in Electrolyte Systems
Accurately identifying and quantifying this compound in complex electrolyte mixtures requires sophisticated analytical techniques. The structural similarity of DEDD to the original solvent molecules presents a significant analytical challenge. escholarship.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile decomposition products within battery electrolytes. nih.gov In this method, the volatile components of an electrolyte sample extracted from a cycled cell are separated in a gas chromatograph before being ionized and detected by a mass spectrometer. diva-portal.orgnih.gov
GC-MS has been successfully used to detect DEDD in electrolytes from both lithium-ion and sodium-ion batteries. acs.orgnih.govacs.org Studies have identified DEDD by its specific retention time in the GC chromatogram and the characteristic fragmentation pattern in its mass spectrum. diva-portal.orgresearchgate.net For example, in the analysis of a 1 M NaPF₆ in EC:DEC electrolyte after cycling, a peak corresponding to DEDD was clearly identified at a retention time of 9.33 minutes. nih.govdiva-portal.orgresearchgate.net The identity of the compound is typically confirmed by comparing the obtained mass spectrum with reference spectra from databases like NIST or with a synthesized standard of pure DEDD. acs.orgacs.org The semi-quantitative analysis can show a significant increase in the concentration of DEDD after cell operation, particularly after rest periods (open circuit pauses), confirming its link to SEI dissolution and electrolyte degradation. nih.govdiva-portal.org
| Battery System | Electrolyte | Key Finding | Reference |
|---|---|---|---|
| Sodium-Ion | 1 M NaPF₆ in EC:DEC | DEDD identified as a major decomposition product; concentration increases after open circuit pause. | nih.govdiva-portal.org |
| Potassium-Metal | 0.8 M KPF₆ in EC:DEC | DEDOHC identified as an oligocarbonate decomposition product via comparison with NIST database. | acs.orgacs.org |
| Lithium-Ion (NMC) | DEC-based | Both this compound (DEOHC) and its dimethyl analog (DMOHC) were detected in post-cycled electrolytes. | researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Characterization
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the chemical characterization of electrolyte decomposition products by identifying their functional groups. escholarship.orgescholarship.org In the context of DEDD, FTIR has been used to identify the compound on electrode surfaces and in the electrolyte. escholarship.org
A significant challenge in using FTIR is that the vibrational spectra of decomposition products like DEDD can be obscured by the strong signals from the bulk electrolyte solvents (e.g., EC and DEC) due to their similar chemical structures. escholarship.org To overcome this, researchers have synthesized pure DEDD to serve as a reference standard. escholarship.orgescholarship.org By comparing the FTIR spectrum of the electrolyte from a cycled cell to the reference spectrum of pure DEDD, a positive identification can be made. escholarship.org Studies have also highlighted the importance of accounting for the solvation effect, as the interaction with lithium ions (Li⁺) and other solvent molecules can cause significant shifts and broadening of the spectral peaks. escholarship.org Therefore, reference spectra are often acquired by dissolving the synthesized DEDD in various electrolyte environments to ensure accurate identification under real-world cell conditions. escholarship.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chemical compounds. oxinst.commdpi.com It is particularly crucial for confirming the exact molecular structure of synthesized reference compounds like DEDD, which are then used in other analytical methods. escholarship.orgescholarship.org
Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are used to characterize the molecule. escholarship.orgscispace.com The number of signals, their chemical shifts, and their splitting patterns (due to spin-spin coupling) in an NMR spectrum provide detailed information about the chemical environment of each atom in the molecule, allowing for a definitive confirmation of its structure. oxinst.commdpi.com Researchers have used NMR to verify the successful synthesis of Diethyl 2,5-dioxahexane dicarboxylate (DEDOHC), ensuring that the reference compound used for FTIR and GC-MS studies was indeed the correct molecule. escholarship.orgescholarship.org While NMR is powerful for identifying soluble species in the electrolyte, its sensitivity can be a limitation for species at very low concentrations or for analyzing solid surface films directly without specialized solid-state NMR techniques. mdpi.comnih.gov
Electrochemical Identification Techniques for Electrolyte Transformation Products
The stability of electrolyte components is paramount for the long-term performance and safety of electrochemical systems like lithium-ion and sodium-ion batteries. This compound (DEDOHC), often formed as a transformation product from the reaction of common electrolyte solvents such as ethylene carbonate (EC) and diethyl carbonate (DEC), is a key indicator of electrolyte degradation. lcms.cz Identifying and quantifying such transformation products is crucial for understanding degradation mechanisms. Researchers employ a suite of sophisticated analytical techniques to detect and characterize these compounds within the complex electrolyte matrix and on electrode surfaces.
The primary methods for identifying DEDOHC and other related electrolyte decomposition products include chromatographic and spectroscopic techniques. These methods are often used in combination to provide comprehensive qualitative and quantitative analysis. diva-portal.org
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in the electrolyte. acs.orgacs.org In this method, the electrolyte sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, which provides detailed mass spectra for identification.
Research has shown that GC-MS can effectively detect DEDOHC in aged electrolytes. acs.orgacs.org For instance, in studies of sodium-ion batteries with an electrolyte containing NaPF6 in EC:DEC, GC analysis revealed the presence of numerous reaction and decomposition products not found in the pristine electrolyte. diva-portal.org One of the identified products was this compound. diva-portal.orgresearchgate.net Further analysis during open-circuit pauses showed a significant increase in the concentration of DEDOHC, suggesting the dissolution of solid electrolyte interphase (SEI) species back into the electrolyte. diva-portal.org In studies on K-metal cells, GC-MS analysis of electrolytes also identified DEDOHC and other oligocarbonates as decomposition products. acs.orgacs.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile or thermally sensitive decomposition products, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a preferred method. lcms.cz This technique separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. An application note for quality control of lithium-ion battery electrolytes presented an HPLC-MS method capable of separating and quantifying common solvents and their degradation products, including DEDOHC. lcms.cz The method demonstrated high sensitivity, with detection limits for degradation products reported to be below 5 parts per billion (ppb). lcms.cz
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the chemical bonds and functional groups present in the decomposition products, particularly those forming on electrode surfaces. escholarship.orgescholarship.org Researchers have investigated the decomposition of EC-based electrolytes on tin (Sn) and nickel (Ni) electrodes using FTIR spectroscopy. escholarship.orgescholarship.org To confirm the identity of the surface species, reference compounds like DEDOHC were synthesized and their IR spectra were recorded. escholarship.orgescholarship.org By matching the spectra of the species on the electrode with the reference spectrum of DEDOHC, it was identified as a major decomposition product. escholarship.orgescholarship.org These studies also highlighted the critical importance of accounting for the solvation effect of lithium ions (Li+) on the FTIR spectra, as ion solvation can cause significant peak shifts and broadening, which could otherwise lead to misidentification. escholarship.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of electrolyte transformation products. escholarship.orgescholarship.orgnih.gov While often used to characterize synthesized reference compounds like DEDOHC, it can also be applied to analyze aged electrolyte solutions. escholarship.orgnih.gov For example, ¹H NMR (proton NMR) can be used to analyze electrolytes extracted from aged cells to identify various decomposition products by their unique chemical shifts. nih.gov The chemical structures of synthesized DEDOHC and polyethylene (B3416737) carbonate have been characterized by both proton and carbon NMR, providing the definitive structural information needed to create reference spectra for identifying these compounds in complex mixtures. escholarship.org
The table below summarizes the application of these techniques in the identification of this compound and related products.
| Analytical Technique | Application | Key Findings | Citations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile/semi-volatile decomposition products in aged electrolytes. | Identified DEDOHC and other oligocarbonates in electrolytes from Li-ion, Na-ion, and K-metal cells. diva-portal.orgacs.orgacs.orgresearchgate.net Showed increased DEDOHC concentration after open circuit pauses, indicating SEI dissolution. diva-portal.org | diva-portal.orgacs.orgacs.orgresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and quantification of degradation products in electrolytes. | Developed for quality control of Li-ion battery electrolytes, capable of detecting DEDOHC at concentrations below 5 ppb. lcms.cz | lcms.cz |
| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups of decomposition products on electrode surfaces (e.g., Sn, Ni). | Identified DEDOHC on electrode surfaces by matching spectra with synthesized reference compounds. escholarship.orgescholarship.orglbl.gov Emphasized the need to consider Li+ solvation effects on spectra for accurate identification. escholarship.org | escholarship.orgescholarship.orglbl.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of synthesized reference compounds and analysis of aged electrolytes. | Confirmed the chemical structure of synthesized DEDOHC. escholarship.orgescholarship.org Used to analyze aged electrolyte solutions for decomposition products. nih.gov | escholarship.orgescholarship.orgnih.gov |
Theoretical and Computational Investigations of Diethyl 2,5 Dioxahexanedioate
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to establishing a baseline understanding of a molecule's intrinsic properties, including its geometry, electronic landscape, and vibrational characteristics.
Quantum chemical calculations, such as those using the Hartree-Fock (HF) theory level, have been employed to investigate the molecular structure of Diethyl 2,5-Dioxahexanedioate (also known as Diethyl 2,5-dioxahexane dicarboxylate or DEDOHC). escholarship.org Before performing frequency calculations to predict spectroscopic behavior, the molecule's geometry is optimized to find its most stable three-dimensional conformation. escholarship.org The resulting structural data is crucial for understanding its physical properties and interactions.
The unique chemical structure of dicarbonates like DEDOHC is believed to be key to their beneficial properties in electrolytes, such as high anodic stability. nih.govdntb.gov.uaresearchgate.netresearchgate.net For its dimethyl analog, Dimethyl 2,5-dioxahexanedioate (DMDOHD), the structure is considered to be a combination of the beneficial features of common electrolyte solvents like ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC). nih.govresearchgate.net This structural combination is thought to confer good SEI-forming ability, high anodic stability, and effective desolvation properties. nih.govresearchgate.net
Computational methods are invaluable for interpreting experimental spectroscopic data. Ab initio quantum chemical calculations have been successfully used to assign vibrational frequencies in the Fourier Transform Infrared (FTIR) spectrum of this compound. escholarship.org By calculating the vibrational modes at a specific level of theory (e.g., Hartree-Fock with a 6-31+G(d,p) basis set), a theoretical spectrum is generated that aids in the precise assignment of experimental peaks to specific molecular motions, such as bond stretching or bending. escholarship.org
These computational studies have been particularly insightful in understanding how interactions with ions affect the molecule's vibrational properties. When lithium ions (Li+) are present, significant shifts in the FTIR spectrum of DEDOHC are observed. These shifts, which are consistent with computational findings, provide clear evidence of ion-solvent interaction. escholarship.org
| Vibrational Mode | Bond(s) Involved | Observation upon Li+ Solvation | Interpretation |
|---|---|---|---|
| Carbonyl Stretch | C=O | Red-shift (shift to lower frequency) | Weakening of the C=O double bond due to coordination with Li+. |
| Asymmetric Stretch | O–C–O | Blue-shift (shift to higher frequency) | Strengthening of the C–O single bonds within the carbonate group. |
Electronic Structure Analysis and Conformational Preferences
Modeling of Solvation Effects in Electrolyte Environments
The way a solvent molecule arranges itself around ions—the solvation structure—is critical to an electrolyte's performance, influencing properties like ionic conductivity and interfacial stability.
Modeling and experimental studies indicate that dicarbonate (B1257347) solvents like DEDOHC exhibit a "peculiar solvation structure" characterized by a relatively weak interaction with lithium cations. nih.govdntb.gov.uaresearchgate.net This is a desirable trait that can facilitate the Li+ desolvation process at the electrode surface, a crucial step for rapid battery charging. researchgate.net
Computational studies combined with FTIR spectroscopy have elucidated the nature of these interactions. The solvation of Li+ by DEDOHC directly impacts the molecule's carbonyl (C=O) and ether (C-O-C) groups. The interaction weakens the C=O bond while strengthening the adjacent O-C-O bonds, a phenomenon confirmed by shifts in their respective vibrational frequencies. escholarship.org This demonstrates that even though DEDOHC is not a lithium compound, lithium salts can dissolve in it, and the resulting solvation significantly alters the molecule's spectroscopic signature. escholarship.org Furthermore, studies on the dimethyl analog suggest that in dicarbonate electrolytes, the anion plays a more substantial role in the lithium ion's first solvation shell compared to conventional linear carbonate electrolytes. researchgate.net
The concentration of lithium salt in the electrolyte is a key parameter that modifies the solvation environment. While specific studies varying the salt concentration with DEDOHC are not detailed in the provided context, research on its close analog, DMDOHD, shows excellent performance at a relatively low salt concentration of 1 M LiPF6. nih.govdntb.gov.uaresearchgate.net
Computational studies on related systems provide a general framework for understanding these effects. In conventional linear carbonate electrolytes, increasing the salt concentration typically transitions the system from one of rapid solvent exchange around the Li+ ion to a state of more correlated ion transport. researchgate.net In contrast, dicarbonate systems show more limited exchange of solvent molecules around the lithium ions, suggesting a more stable and structured solvation shell that is less sensitive to concentration changes than their linear carbonate counterparts. researchgate.net This stability in the solvation structure is crucial for maintaining consistent performance across different operating conditions.
Ion-Solvent Interactions and Solvation Structure.
Advanced Computational Approaches for Electrolyte Design and Prediction
Modern computational chemistry has moved beyond the analysis of single molecules to the predictive design of complex electrolyte formulations. Quantum chemistry (QC) calculations are a cornerstone of this effort, providing a molecular-level understanding of decomposition pathways and redox stability for electrolyte components. researchgate.netresearchgate.net These calculations can determine the binding energies and redox potentials of solvent-salt clusters, helping to screen and identify promising candidates before they are synthesized and tested in the lab. researchgate.net
A significant challenge in electrolyte design is that the properties at the electrode-electrolyte interface can differ substantially from the bulk electrolyte. researchgate.net Advanced computational models strive to account for the dynamic evolution of the Li+ solvation shell and the influence of the strong electric fields at the interface. researchgate.net
Furthermore, machine learning (ML) is emerging as a powerful tool to accelerate electrolyte discovery. nih.gov By training models on experimental datasets, ML can predict the performance of new material combinations. For example, ML models have been used to screen vast numbers of potential dual-additive combinations for high-voltage batteries, successfully identifying formulations that improve performance metrics like specific capacity and impedance. nih.gov Solvents like this compound are prime candidates for inclusion in these data-driven design workflows, where their properties can be systematically evaluated in combination with various salts and additives to optimize electrolyte performance for specific battery chemistries.
Electrolyte Informatics and Database Analysis
The study of this compound (also referred to as DEDOHC in some literature) within the realm of electrolyte informatics is primarily centered on its role as a decomposition product in ethylene carbonate (EC)-based electrolytes used in lithium-ion and other types of batteries. escholarship.orgacs.orgresearchgate.net While extensive public databases dedicated solely to this compound are not common, it is frequently identified and cataloged in studies focused on electrolyte degradation.
In one such investigation, this compound was identified as a decomposition product of an electrolyte based on ethylene carbonate (EC) solvent on Sn and Ni surfaces. escholarship.org Its presence is often detected through techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which helps in building a database of degradation products. acs.orgresearchgate.net For instance, in studies of K-metal cells, the mass spectrum of an oligocarbonate decomposition product showed a high similarity index with this compound, which is listed in the NIST20 database with the molecular formula C8H14O6 and a molecular weight of 206. acs.orgresearchgate.net
A semi-quantitative analysis of electrolyte decomposition products in a 1 M NaPF6 in EC:DEC electrolyte also detected the presence of this compound. researchgate.net The concentration of this compound was observed to increase significantly after a 50-hour open circuit pause, indicating its formation during cell rest. researchgate.net This type of data is crucial for understanding the aging mechanisms of batteries.
The following table summarizes the identification of this compound in various studies, which contributes to the broader electrolyte informatics landscape.
| Study Focus | Electrolyte System | Analytical Method | Key Finding | Reference |
| Decomposition of EC-based electrolyte | 1 M LiPF6/EC/DEC | FTIR, NMR | Identification of DEDOHC as a decomposition product. | escholarship.org |
| Electrolyte additives for K-metal cells | KPF6/carbonate ester | GC-MS | Identification of a decomposition product with high similarity to DEDOHC (MW 206). | acs.orgresearchgate.net |
| Capacity losses in Sodium-ion batteries | 1 M NaPF6 in EC:DEC | GC-FID | Detection and semi-quantification of DEDD as a decomposition product. | researchgate.net |
Application of Linear Regression Models for Performance Prediction
While specific studies applying linear regression models directly to predict performance based on the concentration of this compound are not extensively documented, the principles of such models are relevant to understanding its impact. Linear regression is a fundamental tool in materials informatics and can be used to establish relationships between electrolyte composition (including degradation products) and battery performance metrics like capacity retention, impedance rise, and cycle life.
In the context of this compound, a linear regression model could be hypothesized to correlate its concentration with performance degradation. For example, as a known decomposition product, an increase in its concentration would likely correlate with a decrease in battery capacity or an increase in internal resistance.
Research on related dicarbonate compounds, such as dimethyl 2,5-dioxahexanedioate (DMDOHD), highlights the rationale for such computational approaches. The structural features of these molecules are designed to combine the beneficial properties of different electrolyte components. researchgate.net Computational analysis, including molecular dynamics simulations, is employed to understand the coordination structure and ion transport in dicarbonate electrolytes. researchgate.net These fundamental properties, once quantified, can serve as descriptors in linear regression or more complex machine learning models to predict electrochemical performance.
A hypothetical linear regression model could be structured as:
Performance Metric (Y) = β₀ + β₁(Concentration of this compound) + ε
Where:
Y could be capacity retention (%), impedance (Ω), or another relevant performance indicator.
β₀ is the baseline performance.
β₁ would represent the impact of the compound's concentration on performance.
ε is the error term.
The data for such a model would be generated from extensive cell testing where the concentration of this compound is monitored over the battery's life under various conditions. While a specific linear regression analysis for this compound is not detailed in the provided search results, the approach is a standard and valuable method in electrolyte research.
Future Research Directions and Emerging Applications of Diethyl 2,5 Dioxahexanedioate
Development of Novel and Sustainable Synthetic Routes
A primary focus of future research is the development of environmentally benign and efficient methods for synthesizing Diethyl 2,5-Dioxahexanedioate. Current explorations are centered on moving away from traditional synthesis pathways toward more sustainable alternatives.
Key research directions include:
Transesterification: Investigating the transesterification of Dimethyl 2,5-Dioxahexanedioate with ethanol (B145695). This route is promising as the dimethyl ester can be produced through various methods, including as a byproduct of polyester (B1180765) depolymerization, offering a potential pathway for chemical recycling.
Direct Esterification: Optimizing the direct esterification of 2,5-Dioxahexanedioic acid with bio-derived ethanol. This approach aligns with the principles of green chemistry by utilizing renewable feedstocks.
Carbonate Chemistry: Exploring reactions involving diethyl carbonate, a greener solvent and reagent, with suitable diols under catalytic conditions to form the target molecule. smolecule.com
These routes aim to improve yield, reduce waste, and utilize renewable resources, making the production of this compound more commercially viable and environmentally friendly.
Exploration of New Catalytic Systems for Enhanced Production
The efficiency and selectivity of synthetic routes heavily depend on the catalytic system employed. Future research will be crucial in identifying and optimizing catalysts for the production of this compound. While the dimethyl analog's synthesis can be catalyzed by acids or bases, developing catalysts specifically for the diethyl variant could enhance production efficiency. smolecule.com
Areas for exploration include:
Homogeneous and Heterogeneous Catalysts: Developing novel solid acid or base catalysts that can be easily separated from the reaction mixture, simplifying purification and reducing waste.
Enzymatic Catalysis: Investigating the use of lipases and other enzymes for the esterification or transesterification processes. Biocatalysis could offer high selectivity under mild reaction conditions.
Catalyst Component Applications: Further investigation into the role of this compound itself within catalytic systems. It has been identified as a potential activity-limiting agent (ALA) in Ziegler-Natta catalyst compositions for olefin polymerization, a role that warrants deeper study. google.com
Optimization of this compound in Advanced Battery Electrolyte Formulations
A significant and promising application for dicarbonate (B1257347) compounds is in the formulation of electrolytes for high-voltage lithium-ion batteries. smolecule.com Research into the dimethyl analog, DMDOHD, has shown exceptional promise, creating a strong rationale for investigating this compound for similar purposes.
DMDOHD has been reported as a key component in electrolytes for 5 V-class lithium batteries, demonstrating high anodic stability up to 5.2 V versus Li/Li+. dntb.gov.uanih.gov This stability is critical for next-generation high-energy-density cathodes. dntb.gov.ua The structural features of DMDOHD are believed to integrate the benefits of conventional electrolyte solvents, such as good solid-electrolyte interphase (SEI) forming ability, high anodic stability, and good desolvation properties. researchgate.net In Li || LiNi₀.₅Mn₁.₅O₄ cells, an electrolyte containing 1 M LiPF₆ in DMDOHD retained over 97% of its initial capacity after 250 cycles, significantly outperforming conventional carbonate-based electrolytes. dntb.gov.uanih.gov
Future research will focus on:
Comparative Performance: Synthesizing and testing this compound-based electrolytes to determine if the ethyl groups offer advantages over the methyl groups in terms of viscosity, ionic conductivity, thermal stability, or SEI composition.
Additive Synergy: Using this compound as a co-solvent or additive in combination with other fluorine-free salts and solvents to create safer, more sustainable, and high-performance electrolytes. rsc.org
Low-Temperature Performance: Evaluating the performance of electrolytes containing this compound at low temperatures, a critical factor for applications in electric vehicles and portable electronics.
| Electrolyte Formulation | Anodic Stability (vs. Li/Li+) | Capacity Retention (after 250 cycles) | Key Advantages |
|---|---|---|---|
| 1 M LiPF₆ in Dimethyl 2,5-Dioxahexanedioate (DMDOHD) | Up to 5.2 V | >97% | High voltage stability, stable cycling, dendrite-free lithium plating. |
| Conventional Carbonate-Based Electrolyte (e.g., EC/DEC) | Typically < 4.5 V | Lower than DMDOHD-based | Standard, well-understood performance. |
Potential Roles in Green Chemistry and Sustainable Chemical Processes
The structure of this compound lends itself to various applications within the framework of green and sustainable chemistry. Its dual carbonate ester functionalities make it a versatile building block. cymitquimica.com
Emerging roles include:
Polymer Chemistry: Acting as a monomer or crosslinking agent for the synthesis of polycarbonates and other polymers. cymitquimica.com Its linear structure may impart flexibility, making it suitable for elastomer applications.
Green Solvents: The broader class of carbonate esters is recognized for being environmentally benign solvents. Research can explore the use of this compound as a high-boiling point, low-toxicity solvent for various chemical processes.
CO₂ Capture: Studies on the dimethyl analog have suggested that the functional groups within the molecule can enhance CO₂ absorption. researchgate.net Future investigations could determine if this compound or related polymers have potential applications in carbon capture technologies.
Fluorine-Free Batteries: Its application as an electrolyte solvent is a key part of the move toward fluorine-free batteries, which are more environmentally friendly and cost-effective than traditional lithium-ion batteries that rely on fluorinated salts and solvents. rsc.org
Q & A
Q. What are the recommended methods for synthesizing Diethyl 2,5-Dioxahexanedioate with high purity?
Methodological Answer: this compound is typically synthesized via esterification of 2,5-dioxahexanedioic acid with ethanol under acidic catalysis. To achieve high purity (>98% by GC), ensure stoichiometric control of reactants and use anhydrous conditions to minimize hydrolysis. Post-synthesis purification involves fractional distillation under reduced pressure (boiling point: ~227°C) and storage in dark, cool environments (<15°C) to prevent thermal degradation . Purity verification should employ gas chromatography (GC) with flame ionization detection, as outlined in TCI protocols .
Q. How should researchers safely handle and store this compound in laboratory settings?
Methodological Answer: Safety protocols include:
- Ventilation: Use fume hoods for handling to avoid inhalation (risk code R20) .
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Storage: Store in sealed, light-resistant containers at <15°C, away from oxidizers and ignition sources (autoignition temperature: 396°F) .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste (UN 2252, Hazard Class 3) .
Q. What spectroscopic techniques are most effective for initial structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm ester groups and backbone structure. Key signals include ethoxy protons (~1.2–1.4 ppm) and carbonyl carbons (~165–170 ppm) .
- FT-IR: Identify ester C=O stretches (~1740 cm) and ether C-O-C bands (~1100 cm) .
- GC-MS: Confirm molecular ion peaks (m/z 178.14) and fragmentation patterns to verify purity and structure .
Advanced Research Questions
Q. How can this compound be utilized as a precursor in electrochemical applications, such as battery electrolytes?
Methodological Answer: this compound serves as a solvent or co-solvent in lithium-ion battery electrolytes due to its high dielectric constant and thermal stability. To optimize performance:
- Electrolyte Formulation: Blend with lithium salts (e.g., LiPF) and carbonate solvents (e.g., ethylene carbonate) to enhance ionic conductivity .
- Electrochemical Testing: Use cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to assess stability windows (>4.5 V vs. Li/Li) and interfacial compatibility with electrodes .
Q. What advanced crystallographic methods are suitable for resolving structural ambiguities in this compound derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): Employ SHELXL for refinement, leveraging high-resolution data (R-factor <5%) to resolve bond-length discrepancies .
- Twinned Data Handling: Use SHELXPRO to model twin laws in cases of pseudo-merohedral twinning, common in low-symmetry derivatives .
- ORTEP-3 Visualization: Generate thermal ellipsoid plots to validate anisotropic displacement parameters and detect disorder .
Q. How should researchers address discrepancies in experimental data when determining reaction mechanisms involving this compound?
Methodological Answer:
- Cross-Validation: Compare kinetic data (e.g., rate constants from UV-Vis) with computational simulations (DFT calculations) to identify mechanistic outliers .
- Isotopic Labeling: Use O-labeled derivatives in hydrolysis studies to trace oxygen migration pathways .
- Statistical Analysis: Apply ANOVA or t-tests to assess significance of conflicting results (e.g., varying yields under identical conditions) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
